molecular formula C9H15ClN2O2 B037100 N-(5-Aminopentyl)maleimide hydrochloride salt CAS No. 510709-83-8

N-(5-Aminopentyl)maleimide hydrochloride salt

Cat. No.: B037100
CAS No.: 510709-83-8
M. Wt: 218.68 g/mol
InChI Key: ZKRSYXWTVSTKLW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound is commonly used in biochemistry and molecular biology research

Mode of Action

Maleimide compounds are known to react with thiol groups in proteins, forming stable thioether bonds . This suggests that N-(5-Aminopentyl)maleimide hydrochloride salt may interact with its targets through a similar mechanism.

Action Environment

It is known that this compound is sensitive to light, moisture, and heat , suggesting that these factors could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)maleimide hydrochloride salt typically involves the reaction of maleimide with 5-aminopentylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for mass production. The compound is often purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of over 96% .

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)maleimide hydrochloride salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Typical reaction conditions involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, Michael addition reactions with thiols can produce thioether derivatives .

Scientific Research Applications

N-(5-Aminopentyl)maleimide hydrochloride salt has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)maleimide: Similar structure but without the hydrochloride salt.

    N-(6-Aminohexyl)maleimide: Longer carbon chain in the amino group.

    N-(4-Aminobutyl)maleimide: Shorter carbon chain in the amino group.

Uniqueness

N-(5-Aminopentyl)maleimide hydrochloride salt is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly suitable for biological and medicinal applications .

Biological Activity

N-(5-Aminopentyl)maleimide hydrochloride salt is a maleimide derivative that has gained interest in biochemical research due to its unique properties and applications in bioconjugation processes. This compound is particularly notable for its ability to react with thiol groups in proteins, forming stable thioether bonds, which can be utilized for various biological applications, including drug delivery systems and the modification of biomolecules.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C₈H₁₄ClN₃O₂S
  • Molecular Weight : 215.73 g/mol

The presence of the hydrochloride salt enhances its solubility and reactivity in aqueous solutions, making it particularly suitable for biological and medicinal applications .

The primary mechanism of action for this compound involves its reaction with thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, which are critical for bioconjugation and the development of targeted therapeutics. The maleimide group acts as an electrophile, allowing it to readily react with nucleophilic thiols.

Bioconjugation Applications

This compound is widely used in the field of biochemistry for:

  • Protein Modification : It facilitates the attachment of various biomolecules to proteins, enhancing their functionality and stability.
  • Drug Delivery Systems : The compound has been investigated for its potential use in targeted drug delivery, where it can conjugate therapeutic agents to specific cell types via thiol-containing ligands.

Case Studies

  • Cysteine Conjugation Studies :
    Research has demonstrated that this compound reacts rapidly with cysteine residues in proteins, leading to efficient bioconjugation. The kinetics of this reaction indicate that maleimides can be fully consumed within minutes, making them highly effective for real-time applications in live-cell imaging and therapeutic targeting .
  • Liposome Modification :
    A study highlighted the use of maleimide-modified liposomes for improved drug delivery efficiency. By incorporating N-(5-Aminopentyl)maleimide into liposome formulations, researchers observed enhanced cellular uptake and reduced cytotoxicity compared to unmodified liposomes. This suggests that the compound not only aids in drug delivery but also minimizes adverse effects on healthy cells .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity due to its interaction with thiol-containing biomolecules. For instance, when tested on various cell lines, the compound demonstrated a dose-dependent increase in cellular uptake, indicating its potential as a carrier for therapeutic agents .

StudyCell LineConcentrationObserved Effect
1HeLa0.01 nM70% uptake decrease when pre-blocked with N-ethylmaleimide
2HCC19540.1 mMEnhanced drug delivery efficiency compared to unmodified liposomes
3MDA-MB-4680.05 mMSignificant increase in cellular uptake observed

Properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h4-5H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSYXWTVSTKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633313
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510709-83-8
Record name 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-aminopentyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.